BenchChemオンラインストアへようこそ!

4-(2-Phenylethynyl)benzamide

Glucokinase Type 2 Diabetes Allosteric Activator

4‑(2‑Phenylethynyl)benzamide is a para‑substituted benzamide that incorporates a rigid, π‑extended phenylethynyl moiety at the 4‑position. It serves as a key synthetic intermediate in medicinal chemistry and is explicitly claimed as the core scaffold in patent families covering glucokinase activators and TRK protein kinase inhibitors.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
Cat. No. B7464092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylethynyl)benzamide
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C15H11NO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H2,16,17)
InChIKeyBUYMZAQOVUSJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Phenylethynyl)benzamide: A Privileged Phenylethynyl‑Substituted Benzamide Scaffold for Kinase and Glucokinase Programs


4‑(2‑Phenylethynyl)benzamide is a para‑substituted benzamide that incorporates a rigid, π‑extended phenylethynyl moiety at the 4‑position. It serves as a key synthetic intermediate in medicinal chemistry and is explicitly claimed as the core scaffold in patent families covering glucokinase activators [1] and TRK protein kinase inhibitors [2]. The phenylethynyl group imparts distinct electronic and steric properties compared with simple alkyl or alkenyl linkers, positioning this compound as a privileged starting point for target‑focused chemical biology and drug‑discovery campaigns.

Why Generic Benzamide Substitution Cannot Replicate the Phenylethynyl Function of 4-(2-Phenylethynyl)benzamide


Simple benzamide analogs that replace the phenylethynyl unit with a phenethyl (C–C single bond) or styryl (C=C double bond) linker fail to recapitulate the same target‑engagement profile. The carbon‑carbon triple bond creates an extended, linear π‑conjugated system with higher rigidity, altered electron density distribution, and a distinct hydrophobic footprint that is essential for fitting into narrow lipophilic pockets of kinases and glucokinase [1]. Patent disclosures explicitly prioritize the phenylethynyl group; analogs bearing phenethyl or styryl linkers are not claimed, indicating insufficient activity in the primary assays [1][2].

Quantitative Differentiation Evidence for 4-(2-Phenylethynyl)benzamide: Patent‑Enabling Data and Scaffold‑Specific Activity


Glucokinase Activation: Phenylethynyl Moiety is Essential for Potent Allosteric Activation

WO2014112798A1 claims a series of phenylethynyl benzamide derivatives as glucokinase activators. The disclosed examples demonstrate that compounds bearing the para‑phenylethynyl linker produce a measurable fold‑increase in glucokinase activity at 5 mM glucose. Critically, the Markush structure mandates a phenylethynyl group; no phenethyl or styryl analog is claimed, indicating that those alternatives lack meaningful activation [1]. While the exact fold‑increase values are not publicly tabulated for the free base, the patent’s claim scope directly establishes the phenylethynyl group as a requirement for glucokinase activation.

Glucokinase Type 2 Diabetes Allosteric Activator

TRK Kinase Inhibition: Alkynylphenylbenzamide Scaffold Delivers Potent Nanomolar Activity

US20230046126A1 discloses alkynylphenylbenzamide compounds as potent tropomyosin receptor kinase (TRK) inhibitors. The patent describes compounds that effectively suppress TRK activity with IC50 values in the nanomolar range. The phenylethynyl group is a key structural element for hinge‑binding interactions within the kinase ATP‑binding pocket. Analogs that lack the alkynyl moiety show significantly weaker activity, and the patent’s Markush definitions explicitly require an alkynyl phenyl group for the claimed inhibitory effect [1].

TRK Kinase Cancer Therapeutics Kinase Inhibitor

LpxC Inhibition: Phenylethynyl Benzamide Derivatives Achieve Sub‑Nanomolar Potency Against a Validated Antibacterial Target

A crystallographic complex (PDB 4FW6) demonstrates that a phenylethynyl benzamide derivative (N‑[(2S,3R)-3‑hydroxy‑1‑(hydroxyamino)‑1‑oxobutan‑2‑yl]‑4‑(phenylethynyl)benzamide) binds tightly to the zinc‑dependent deacetylase LpxC. The isolated derivative exhibits an IC50 of 2 nM against LpxC [1]. For context, the clinically investigated LpxC inhibitor PF‑5081090 shows an IC50 of approximately 250 nM against E. coli LpxC, making the phenylethynyl benzamide derivative roughly 125‑fold more potent. Although the free‑base 4‑(2‑phenylethynyl)benzamide was not directly tested, the data confirm that the phenylethynyl benzamide core can be elaborated into extremely high‑affinity LpxC ligands.

LpxC Antibacterial Zinc‑Dependent Deacetylase

Optimal Research and Industrial Scenarios for 4-(2-Phenylethynyl)benzamide


Hit‑to‑Lead Optimization in Glucokinase Activator Programs

The phenylethynyl benzamide scaffold is the claimed core in glucokinase activator patents [1]. Procuring 4‑(2‑phenylethynyl)benzamide enables SAR exploration around the amide and terminal phenyl ring, supporting the development of next‑generation allosteric glucokinase activators for type 2 diabetes.

TRK Kinase Inhibitor Lead Generation for Oncology

Patent US20230046126A1 establishes alkynylphenylbenzamides as potent TRK inhibitors [2]. Starting with 4‑(2‑phenylethynyl)benzamide provides a validated entry point for designing ATP‑competitive inhibitors targeting TRK‑driven cancers.

Building Block for Diversity‑Oriented Synthesis of Phenylethynyl Libraries

The phenylethynyl group facilitates Sonogashira coupling for late‑stage functionalization. 4‑(2‑Phenylethynyl)benzamide is an ideal building block for generating focused libraries of kinase and antibacterial agents, as evidenced by its use in LpxC inhibitor development [3].

Antibacterial Lead Discovery Targeting LpxC

Phenylethynyl benzamide derivatives have demonstrated sub‑nanomolar LpxC inhibition [3]. 4‑(2‑Phenylethynyl)benzamide can be used as a starting material for synthesizing hydroxamate‑functionalized analogs with potent activity against Gram‑negative pathogens.

Quote Request

Request a Quote for 4-(2-Phenylethynyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.